molecular formula C15H11BrFNO3 B2370196 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime CAS No. 478078-92-1

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime

Cat. No. B2370196
CAS RN: 478078-92-1
M. Wt: 352.159
InChI Key: DFZYGMGGCAMGER-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a chemical compound with the linear formula C6H2BrCHOCH2O2 . It has a molecular weight of 229.03 .


Synthesis Analysis

This compound can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .


Molecular Structure Analysis

The SMILES string for this compound is [H]C (=O)c1cc2OCOc2cc1Br . The InChI is 1S/C8H5BrO3/c9-6-2-8-7 (11-4-12-8)1-5 (6)3-10/h1-3H,4H2 .


Physical And Chemical Properties Analysis

6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a solid with a melting point of 128-132 °C (lit.) .

Scientific Research Applications

Safety and Hazards

This compound is classified as a combustible solid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

6-Bromo-1,3-benzodioxole-5-carboxaldehyde may be used to synthesize 2H-indazoles and 2-allyl-N-[(6-bromobenzo[d][1,3]dioxol-5-yl)methyl]aniline .

properties

IUPAC Name

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-12-6-15-14(19-9-20-15)5-11(12)7-18-21-8-10-3-1-2-4-13(10)17/h1-7H,8-9H2/b18-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYGMGGCAMGER-CNHKJKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NOCC3=CC=CC=C3F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/OCC3=CC=CC=C3F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.